4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions, and two propyl groups attached to the nitrogen atom at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with dipropylamine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dioxane or water at elevated temperatures (70-80°C) to facilitate the substitution of chlorine atoms with fluorine atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium carbonate, dipropylamine, and solvents like dioxane or water are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dipropylamine results in the formation of this compound .
Wissenschaftliche Forschungsanwendungen
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-energy materials and polymers.
Wirkmechanismus
The mechanism of action of 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The fluorine atoms enhance its reactivity and binding affinity to target molecules, making it effective in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine
- 2,4,6-Tris(benzyloxy)-1,3,5-triazine
Comparison: Compared to these similar compounds, 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine is unique due to the presence of fluorine atoms, which significantly enhance its chemical reactivity and stability. The propyl groups also contribute to its distinct properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
85401-50-9 |
---|---|
Molekularformel |
C9H14F2N4 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
4,6-difluoro-N,N-dipropyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14F2N4/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
BOEGFBLTEHRVMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=NC(=NC(=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.